molecular formula C6H8IN3O2 B13669266 Ethyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate

Ethyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate

Cat. No.: B13669266
M. Wt: 281.05 g/mol
InChI Key: KGUWQLKMPSAXNK-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 4-amino-1H-pyrazole-5-carboxylate with iodine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, various substituted pyrazoles can be obtained.

    Oxidation Products: Nitro derivatives of the pyrazole ring.

    Reduction Products: Hydrazine derivatives and other reduced forms.

Scientific Research Applications

Ethyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the iodine atom can enhance its binding affinity to target molecules, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-1H-pyrazole-5-carboxylate: Lacks the iodine atom, which may result in different reactivity and applications.

    3-Iodo-1H-pyrazole-5-carboxylate: Similar structure but without the ethyl ester group.

    4-Amino-3-iodo-1H-pyrazole: Similar but lacks the carboxylate group.

Uniqueness

Ethyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate is unique due to the presence of both the iodine atom and the ethyl ester group.

Properties

Molecular Formula

C6H8IN3O2

Molecular Weight

281.05 g/mol

IUPAC Name

ethyl 4-amino-5-iodo-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C6H8IN3O2/c1-2-12-6(11)4-3(8)5(7)10-9-4/h2,8H2,1H3,(H,9,10)

InChI Key

KGUWQLKMPSAXNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1N)I

Origin of Product

United States

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